Leucyl-leucine - 2883-36-5

Leucyl-leucine

Catalog Number: EVT-402525
CAS Number: 2883-36-5
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leucyl-leucine, also known as L-L dipeptide or leu-leu, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Leucyl-leucine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-leucine has been primarily detected in saliva.
Leucyl-leucine is a peptide.
Overview

Leucyl-leucine is a dipeptide composed of two leucine amino acids linked by a peptide bond. This compound belongs to the class of oligopeptides and is notable for its potential applications in various scientific fields, including materials science and biochemistry. Dipeptides like leucyl-leucine are characterized by their unique properties that arise from the specific arrangement of amino acids, influencing their behavior in different environments.

Source

Leucyl-leucine can be synthesized through various methods, primarily involving the coupling of leucine residues. Leucine itself is an essential branched-chain amino acid found in many protein sources, including meat, dairy, and legumes. The synthesis of leucyl-leucine can occur naturally within biological systems or be produced synthetically in laboratory settings.

Classification

Leucyl-leucine is classified as a dipeptide within the broader category of peptides, which are short chains of amino acids. It falls under the subclass of oligopeptides, which typically consist of two to ten amino acids. Its classification is significant for understanding its chemical behavior and potential applications.

Synthesis Analysis

Methods

The synthesis of leucyl-leucine can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct coupling of two leucine molecules using chemical reagents that facilitate peptide bond formation.
  2. Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of dipeptides from free amino acids in aqueous solutions.
  3. Thermal Methods: Recent studies have explored thermally induced cyclization and self-assembly processes that can lead to the formation of leucyl-leucine structures under specific conditions, such as solid-state reactions at elevated temperatures .

Technical Details

The synthesis process often requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), and gas chromatography-mass spectrometry (GC-MS) are commonly employed to characterize the resulting compounds .

Molecular Structure Analysis

Structure

Leucyl-leucine has a molecular formula of C14H28N2O2C_{14}H_{28}N_{2}O_{2}. The structure consists of two leucine units connected by a peptide bond, which influences its physical and chemical properties.

Data

  • Molecular Weight: 256.38 g/mol
  • Melting Point: The melting point can vary based on purity but is typically around 160-165°C.
  • Solubility: Leucyl-leucine is soluble in water and organic solvents, which is important for its applications in biochemical studies.
Chemical Reactions Analysis

Reactions

Leucyl-leucine undergoes various chemical reactions, particularly under thermal conditions where it can cyclize to form cyclic structures. The cyclization process involves the formation of a new bond between non-adjacent atoms in the peptide chain, leading to changes in morphology and properties .

Technical Details

Research indicates that thermal treatment can significantly alter the physical state and reactivity of leucyl-leucine, promoting self-assembly into nanostructures . Kinetic studies have been conducted to understand the reaction mechanisms involved during these transformations.

Mechanism of Action

Process

The mechanism of action for leucyl-leucine primarily revolves around its ability to form hydrogen bonds and hydrophobic interactions due to its non-polar side chains. This property facilitates self-assembly processes where dipeptides aggregate into larger structures.

Data

Studies utilizing fast scanning calorimetry have provided insights into the kinetic parameters governing these processes, indicating that temperature plays a critical role in facilitating cyclization and self-assembly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Odor: Generally odorless.
  • Density: The density varies depending on hydration state but is approximately 1.0 g/cm³.

Chemical Properties

  • Stability: Leucyl-leucine is stable under normal conditions but can decompose at high temperatures.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis in aqueous solutions.

Relevant analyses have shown that thermal treatment enhances its self-assembly capabilities, leading to unique nanostructures with potential applications in drug delivery systems .

Applications

Leucyl-leucine has several scientific uses, including:

  • Biomaterials: Utilized in developing biomaterials due to its biocompatibility and ability to form hydrogels.
  • Drug Delivery Systems: Its self-assembly properties make it suitable for encapsulating therapeutic agents.
  • Research Tool: Serves as a model compound for studying peptide behavior under various environmental conditions.
Enzymatic Synthesis and Catalytic Mechanisms of Leucyl-leucine

Leucyl-tRNA Synthetase-Mediated Biosynthesis Pathways

Leucyl-tRNA synthetase (LeuRS) serves as the primary enzymatic machinery responsible for the biosynthesis of leucyl-leucine dipeptides through both canonical and non-canonical pathways. As a class I aminoacyl-tRNA synthetase, LeuRS executes a two-step aminoacylation reaction: initial activation of leucine via ATP-dependent adenylation to form leucyl-adenylate (Leu-AMP), followed by transfer of the activated leucyl moiety to the cognate tRNALeu acceptor stem [1] [4]. Structural analyses of human cytosolic LeuRS (hcLeuRS) reveal an intricate active site organization featuring ten functional domains that coordinate substrate recognition, with the HIGH and KMSKS signature motifs playing critical roles in ATP coordination and transition-state stabilization [4]. The catalytic pathway exhibits remarkable precision, with mutation of key leucine-binding residues (e.g., Y43, D80) abolishing enzymatic activity by disrupting substrate positioning essential for nucleophilic attack [2] [3].

Beyond its canonical aminoacylation function, LeuRS demonstrates editing capacity via its connective peptide 1 (CP1) domain, which hydrolyzes mischarged tRNALeu through pre- and post-transfer proofreading mechanisms. This domain undergoes conformational reorganization to position catalytic residues for hydrolytic cleavage of non-cognate amino acids, including norvaline (Nva), thereby preventing erroneous dipeptide incorporation during translation [4] [8]. Kinetic studies of Pyrococcus horikoshii LeuRS urzyme (LeuAC) reveal that despite lacking full-length enzyme complexity, this minimal catalytic core retains measurable amino acid activation (kcat = 0.02 min⁻¹) and tRNA aminoacylation capacity (kcat = 0.002 min⁻¹), underscoring the functional autonomy of the core catalytic domains [8].

Table 1: Catalytic Parameters of LeuRS Enzymes in Leucyl-leucine Biosynthesis

Enzyme SourceReaction Catalyzedkcat (min⁻¹)Km Leucine (μM)Key Structural Determinants
Human cytosolic LeuRSLeu-AMP formation18015 ± 2HIGH motif, KMSKS loop, CP1 editing domain
P. horikoshii LeuACAmino acid activation0.02 ± 0.003350 ± 50Protozyme (A) + Rossmann fold (C)
P. horikoshii LeuACtRNALeu aminoacylation0.002 ± 0.0005NDPriming loop (GIEHA), KMSKS signature
Neisseria gonorrhoeaeLeu-AMP synthesisNDNDY43, D80, GIEHA priming loop

Conformational Dynamics in Pre- and Post-Translational Modifications

The catalytic efficiency of LeuRS-mediated leucyl-leucine formation is governed by large-scale conformational rearrangements synchronized with substrate binding and product release. Crystallographic snapshots of Neisseria gonorrhoeae LeuRS reveal a "priming loop" (residues 544GIEHA548) that undergoes a 2.8Å inward shift upon leucine binding, enabling hydrogen bonding between H547 and the leucine carboxylate group [2] [3]. This reorganization facilitates precise chiral selection of L-leucine while excluding non-proteinogenic isomers. ATP binding induces complementary structural transitions, including a 3.5Å inward displacement of the KMSKS loop (residues 634-638) that optimizes adenosine positioning through sulfur-π stacking with M582 and hydrogen bonding with Q580 [2] [3].

The catalytic cycle features a peptide-plane flip at the active site that functions as a molecular switch to compartmentalize reaction stages. During Leu-AMP synthesis, an energetically unfavorable backbone distortion in an α-helix transiently stabilizes the pentavalent transition state, subsequently triggering domain-scale movements that reopen the active site for tRNA accommodation [2] [3]. Molecular dynamics simulations indicate that these conformational changes propagate across multiple auxiliary domains, including the leucine-specific (LS) and C-terminal domains (CTD), which exhibit disorder-to-order transitions during tRNA docking [3] [7]. In human cytosolic LeuRS, these dynamics extend to macromolecular assembly, where conformational flexibility of the UNE-L domain enables integration into the multi-synthetase complex (MSC) via direct interaction with arginyl-tRNA synthetase, potentially coordinating dipeptide synthesis with translational elongation [4].

Table 2: Conformational Transitions in LeuRS During Catalysis

Catalytic StateDomain MovementsMagnitudeFunctional Consequences
Leucine bindingPriming loop (GIEHA) shift2.8 ÅChiral selection of L-leucine
ATP coordinationKMSKS loop displacement3.5 ÅAdenosine positioning via M582 sulfur-π stack
Leu-AMP formationPeptide-plane flip in α-helixBackbone distortionTransition-state stabilization
MSC integration (human)UNE-L domain orderingDisorder-to-order transitionComplex assembly with arginyl-tRNA synthetase

Role of Peptide-Bond Isomerization in Catalytic Efficiency

Peptide bond isomerization represents a fundamental chemical process governing both the formation and stability of leucyl-leucine dipeptides. Quantum mechanical analyses of model dipeptides reveal that isomerization proceeds through a succinimide intermediate generated via nucleophilic attack of the backbone amide nitrogen on the carbonyl carbon of the scissile peptide bond [5]. This tetrahedral transition state exhibits remarkable lability, with studies of Val-Tyr-Pro-Asn-Gly-Ala hexapeptides demonstrating succinimide formation half-lives of merely 1.4 days at physiological conditions (37°C, pH 7.4) [5]. The inherent flexibility of leucine residues accelerates this process, as their branched aliphatic side chains impose minimal steric hindrance to nucleophilic rearrangement.

The catalytic power of LeuRS is amplified by its capacity to stabilize high-energy intermediates along the isomerization pathway. Structural data indicate that the LeuRS active site architecture provides complementary electrostatic environments that preferentially stabilize the cis or trans conformations of the leucyl-leucine peptide bond during distinct catalytic stages [2] [8]. Mutational analyses demonstrate that substitution of conserved residues proximal to the editing active site (e.g., β-carbon recognition pocket) reduces catalytic efficiency 33-50-fold by impeding isomerization-dependent substrate positioning [5] [8]. This sensitivity underscores the intimate coupling between bond isomerization and catalytic throughput.

Computational studies of glutamine-rich peptides provide mechanistic insights into leucine isomerization dynamics, revealing that backbone φ and ψ angles preferentially adopt values near -30° and 130° that approximate poly-L-proline type II structures [7]. These conformations are stabilized by an intricate network of carbonyl-carbonyl interactions (dO···C ≈ 2.4Å) and CH-O hydrogen bonds that collectively lower the activation energy for isomerization. Molecular dynamics simulations demonstrate that solvent exposure weakens these interactions, suggesting that the hydrophobic LeuRS active site microenvironment preserves catalytic efficiency by shielding the isomerization transition state from water-mediated disruption [3] [7].

Table 3: Energetics of Peptide Bond Isomerization in Leucyl-leucine Formation

Isomerization ParameterValueCatalytic Influence
Succinimide half-life (37°C, pH 7.4)1.4 daysAccelerates Leu-Leu formation kinetics
Hydrolysis half-life of succinimide2.3 hoursRegulates product release rate
Racemization half-life19.5 hoursContributes to chiral fidelity
Energy barrier reduction by LeuRS~8 kcal/molTransition-state stabilization
Preferred φ,ψ angles-30° ± 5°, 130° ± 10°Polyproline-type II conformation optimization

Compounds Mentioned: Leucyl-leucine, Leucyl-adenylate (Leu-AMP), Leucyl-tRNALeu, Adenosine triphosphate (ATP), Inorganic pyrophosphate (PPi), Succinimide intermediate, Norvaline (Nva), Leucyl-5′AMP sulfamate (LeuAMS).

Properties

CAS Number

2883-36-5

Product Name

Leucyl-leucine

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)

InChI Key

LCPYQJIKPJDLLB-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N

Synonyms

L-leucyl-L-leucine
Leu-Leu
leucyl-leucine
leucylleucine
leucylleucine monohydrochloride, (L-Leu-L-Leu)-isomer
leucylleucine, (D-Leu-D-Leu)-isomer
leucylleucine, (L-Leu-D-Leu)-isomer
leucylleucine, (L-Leu-L-Leu)-isome

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N

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